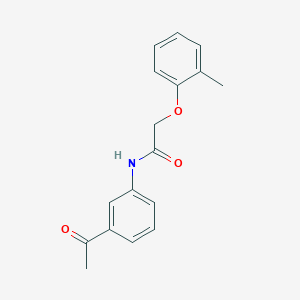

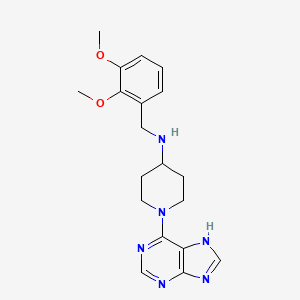

![molecular formula C19H25N5O3 B5588581 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588581.png)

8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decan derivatives often involves intricate organic reactions, aiming at introducing or modifying functional groups to achieve the desired molecular architecture. For instance, a study on the synthesis of potent CCR4 antagonists utilized the diazaspiro[4.5]decan framework, indicating the relevance of such scaffolds in medicinal chemistry (Shukla et al., 2016). Another study presented the synthesis of imidazo[1,2-a]pyridines through a "water-mediated" hydroamination and silver-catalyzed aminooxygenation, showcasing the diversity of synthetic approaches applicable to related heterocyclic systems (Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this category is often characterized by the presence of a diazaspiro[4.5]decan core, which is a bicyclic system containing nitrogen atoms, combined with the imidazo[1,2-a]pyrimidin moiety, a fused heterocyclic ring system. This combination contributes to the compound's chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly employed techniques for the detailed structural analysis of such molecules (Dylong et al., 2016).

Chemical Reactions and Properties

Compounds with the imidazo[1,2-a]pyrimidin framework participate in various chemical reactions, including C-acylation (Masurier et al., 2012) and regioselective arylation (Li et al., 2003). These reactions showcase the versatility of the imidazo[1,2-a]pyrimidin core in synthetic chemistry, allowing for the introduction of various substituents that alter the compound's properties.

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure, including solubility, melting point, and stability. The presence of heteroatoms and the bicyclic structure can affect these properties significantly. However, specific data on the physical properties of the compound is not directly available in the literature reviewed.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the functional groups present in the molecule. The imidazo[1,2-a]pyrimidin core, combined with the diazaspiro[4.5]decan structure, contributes to the unique chemical behavior of these compounds, such as their participation in nucleophilic and electrophilic reactions, as well as their potential interactions with biological targets (Ram et al., 2002).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antidiabetic Activities

Compounds derived from the imidazo[1,2-a]pyrimidin-2-ylcarbonyl moiety have shown promising anticancer and antidiabetic activities. For instance, a study on novel spirothiazolidine analogs, including structures akin to 8-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, demonstrated significant anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. These compounds also exhibited potential as alpha-amylase and alpha-glucosidase inhibitors, suggesting a dual role in anticancer and antidiabetic therapy (Flefel et al., 2019).

Antifungal Activities

Research has also explored the antifungal potential of imidazo[1,2-a]pyrimidine derivatives. A study reported the synthesis and evaluation of new derivatives for antifungal activity against various strains, demonstrating moderate to high effectiveness. Specifically, compounds with modifications on the imidazo[1,2-a]pyrimidine scaffold showed notable activity against fungal strains, underlining the potential for developing new antifungal agents (Göktaş et al., 2014).

Synthetic Methodologies and Chemical Modifications

The synthetic versatility of the imidazo[1,2-a]pyrimidin-2-ylcarbonyl scaffold is another area of research interest. Studies have developed new synthetic routes and modifications to enhance the stability and performance of these compounds. For instance, research on the systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) has provided insights into medicinal chemistry strategies to improve the stability of these compounds. This research is crucial for the development of more effective and longer-lasting therapeutic agents (Linton et al., 2011).

Eigenschaften

IUPAC Name |

8-(imidazo[1,2-a]pyrimidine-2-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O3/c1-3-5-14(2)24-13-19(27-18(24)26)6-10-22(11-7-19)16(25)15-12-23-9-4-8-20-17(23)21-15/h4,8-9,12,14H,3,5-7,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZNZWQGXUOYAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CN4C=CC=NC4=N3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)

![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5588557.png)

![N-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,5-pentanediamine dihydrochloride](/img/structure/B5588564.png)

![1-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-isobutylpyrrolidin-2-one](/img/structure/B5588568.png)

![4-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588573.png)

![4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)quinolin-2(1H)-one](/img/structure/B5588602.png)